
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Descripción general
Descripción
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly known as S-(+)-Carvone and is widely used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of S-(+)-Carvone is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors. For instance, S-(+)-Carvone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
S-(+)-Carvone has been shown to have various biochemical and physiological effects. For instance, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. Moreover, S-(+)-Carvone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, S-(+)-Carvone has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(+)-Carvone has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. Moreover, it possesses high enantiomeric purity, making it an ideal chiral building block for the synthesis of pharmaceuticals and agrochemicals. However, S-(+)-Carvone has some limitations for lab experiments. For instance, it is highly volatile and can evaporate quickly, making it challenging to handle in open-air conditions. Moreover, it has a low solubility in water, which can limit its bioavailability in biological systems.
Direcciones Futuras
There are several future directions for the research on S-(+)-Carvone. Firstly, more studies are needed to elucidate the mechanism of action of this chemical compound. Secondly, the potential use of S-(+)-Carvone as a therapeutic agent for various diseases, including Alzheimer's disease, needs to be explored further. Thirdly, more studies are needed to investigate the safety and toxicity of S-(+)-Carvone in biological systems. Lastly, the synthesis of novel derivatives of S-(+)-Carvone with improved biological activities needs to be explored.
Conclusion:
In conclusion, S-(+)-Carvone is a versatile chemical compound with various scientific research applications. It possesses several biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Although there are some limitations for lab experiments, S-(+)-Carvone has several advantages, including its availability, low cost, and high enantiomeric purity. Further research on this chemical compound is warranted to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
S-(+)-Carvone has various scientific research applications, including its use as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry. Moreover, S-(+)-Carvone has been extensively studied for its biological activities, including its antimicrobial, anti-inflammatory, and antioxidant properties.
Propiedades
IUPAC Name |
(1S)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIFFKJOSAREFC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(CCC[C@@H]2O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186547 | |
| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-(1-methylethyl)-, (1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423040-90-7 | |
| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-(1-methylethyl)-, (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423040-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-(1-methylethyl)-, (1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



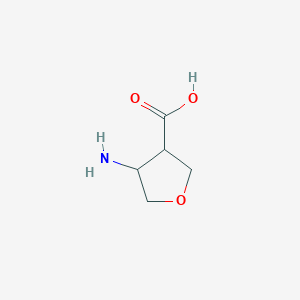

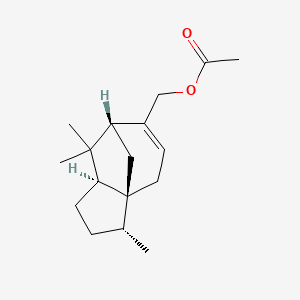

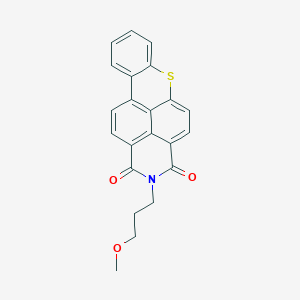
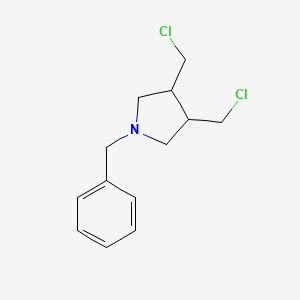

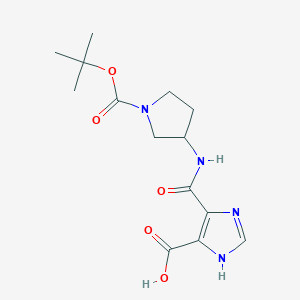
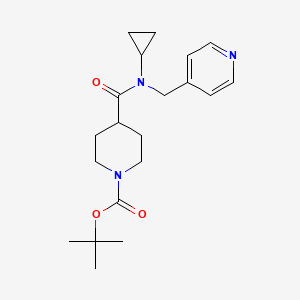
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B3366679.png)
![Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B3366687.png)

![(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3366701.png)
